molecular formula C9H6N2 B105743 1H-indole-7-carbonitrile CAS No. 96631-87-7

1H-indole-7-carbonitrile

Cat. No. B105743
CAS RN: 96631-87-7
M. Wt: 142.16 g/mol
InChI Key: NTUHBYLZRBVHRS-UHFFFAOYSA-N
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Description

1H-indole-7-carbonitrile (1H-7CN) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N. It is a colorless solid that is soluble in organic solvents and has a boiling point of 186-188°C. 1H-7CN has been used in a variety of scientific research applications, including its use as a building block for the synthesis of other compounds, its use as a reagent in organic chemistry, and its use as a probe for the study of biological systems.

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A novel series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot multicomponent reaction, showing potent anticancer activities against various human cancer cell lines, indicating its potential in cancer research (Radwan et al., 2020).

Alkyne-Imidate Cyclization

1-(Propargyl)indol-2-carbonitriles underwent DBU-catalyzed microwave-assisted alkyne-imidate cyclization to form 1-alkoxypyrazino[1,2-a]indoles, highlighting a versatile synthetic route for indole derivatives (Festa et al., 2018).

Novel Synthesis Methods

New approaches for synthesizing polysubstituted indole-2-carbonitriles were developed, showcasing the compound's versatility in organic synthesis and potential applications in drug discovery (Hrizi et al., 2021).

Catalytic Synthesis Developments

Research focused on the copper-mediated C2-cyanation of indoles using acetonitrile demonstrates advancements in efficient catalytic synthesis methods for indole-2-carbonitrile compounds (Pan et al., 2013).

Fluorescence and Medicinal Applications

Indole-2-carbonitrile derivatives exhibit fluorescence properties, making them useful in materials science and potentially in medical imaging or drug design (Zalte et al., 2020).

Prostaglandin Synthetase Inhibition

Studies on indole-2-carbonitriles with trifluoromethyl groups revealed their potent inhibitory effects on prostaglandin synthetase, suggesting potential for therapeutic applications (Fahrenholtz et al., 1979).

Diverse Synthetic Routes

Research has also explored chemoselective transformations of N-(propargyl)indole-2-carbonitriles, leading to a variety of product classes, emphasizing the compound's adaptability in synthetic chemistry (Zalte et al., 2022).

Mechanism of Action

Target of Action

Indole derivatives, which include 7-cyanoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 7-Cyanoindole.

Pharmacokinetics

It’s suggested that 7-cyanoindole has high gi absorption and is bbb permeant .

Result of Action

It’s known that indole derivatives can have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . The specific effects of 7-Cyanoindole would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 7-Cyanoindole can be influenced by environmental factors. For instance, it has been shown that 7-Cyanoindole can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the compound’s action could be influenced by the hydration level of its environment.

Safety and Hazards

The safety information for 1H-indole-7-carbonitrile indicates that it should be handled with care. It has the signal word “Warning” and hazard statements H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Relevant Papers

The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .

properties

IUPAC Name

1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUHBYLZRBVHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447546
Record name 7-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96631-87-7
Record name 7-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 7-bromoindole (4.72 g, 24.0 mmol) and copper cyanide (4.30 g, 48.1 mmol) in 1-methyl-2-pyrrolidine (40 mL). Heat to 200° C. After 2.5 hours, cool to room temperature, add water-ethyl acetate (200 mL, 1/1) to give a solid. Filter through the celite, extract the filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, filter and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with hexanes: ethyl acetate (10:1) to give (1.87 g) of the title compound as a yellow solid: 1H NMR (300 MHz, DMSO-d6)) 6.64–6.66 (m, 1H), 7.17 (t, 1H, J=7.6 Hz), 7.51–7.53 (m, 1H), 7.60–7.62 (m, 1H), 7.94 (d, 1H, J=8.0 H), 12.03 (br, 1H).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
water ethyl acetate
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-chloro-1-methylpyridinium iodide (1.930 g) was added to a solution of 1H-indole-7-carbaldehyde oxime (D1) (1.1 g) in dry THF (80 mL) at RT. After stirring for 10 min, triethylamine (3.35 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at RT for 2 hours, then was heated to 50° C. and stirred at 50° C. for 2.5 hours. The solvent was evaporated. The residue was dissolved in EtOAc (100 mL) and water (100 mL) was added. The organic fraction was separated, washed with aqueous HCl (0.5 M, 50 mL). The organic fraction was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 1H-indole-7-carbonitrile (D2) as a white solid (0.95 g). δH (DMSO-d6, 400 MHz): 6.64 (1H, m), 7.16 (1H, t), 7.56 (1H, m), 7.68 (1H, d), 7.93 (1H, d), 12.02 (1H, br s). MS (ES): C9H6N2 requires 142; found 141.0 (M−H+).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
1H-indole-7-carbaldehyde oxime
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-cyanoindole a suitable fluorescence probe for studying hydration?

A1: 7-cyanoindole exhibits significant changes in its fluorescence properties depending on the level of hydration in its environment. [] Specifically:

  • Fluorescence Intensity: Increases over tenfold in dehydrated environments compared to hydrated ones. []
  • Peak Wavelength: Exhibits a notable shift of up to 35 nm upon dehydration. []
  • Fluorescence Lifetime: Shows a distinct increase from 2.0 ns in water to a range of 8-16 ns in water-organic solvent mixtures. []

Q2: How does the structure of 7-cyanoindole contribute to its sensitivity as a hydration probe?

A2: While the provided research doesn't delve into the specific structural reasons behind 7-cyanoindole's sensitivity to hydration, it highlights that its absorption spectrum is considerably red-shifted compared to indole. [] This red shift allows for selective excitation of 7-cyanoindole fluorescence even in the presence of naturally occurring amino-acid fluorophores, making it a valuable tool in biological systems. []

Q3: Can 7-cyanoindole provide insights into the properties of solvent mixtures?

A3: Yes, research indicates that 7-cyanoindole can reveal the microheterogeneity of water-organic solvent mixtures. [] Its fluorescence lifetime at specific solvent compositions, where microheterogeneity is most pronounced, exhibits a linear correlation with the peak wavenumbers of its fluorescence spectra in the corresponding pure organic solvents. [] This suggests a degree of similarity in the microheterogeneity of these binary mixtures, opening avenues for further investigation into their behavior.

Q4: Beyond its use as a fluorescence probe, are there other applications of 7-cyanoindole?

A4: Research points towards the utilization of 7-cyanoindole as a key intermediate in the synthesis of silodosin, a therapeutic agent for treating urinary disorders associated with benign prostatic hyperplasia. [, , , ] The described synthesis involves several steps, including the formation of an oxalate intermediate from 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate and its subsequent hydrolysis to yield silodosin. [, , , ]

  1. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures.
  2. Dérivé d’indoline et procédé de synthèse dudit dérivé
  3. Indoline compound and process for producing the same
  4. Indoline compound and method of producing said compound
  5. Indoline compounds and methods of manufacturing

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